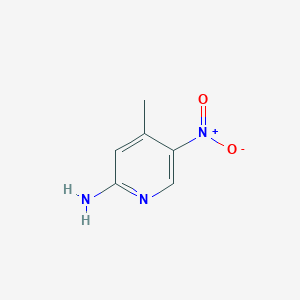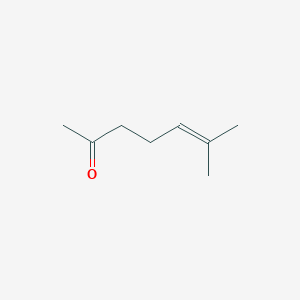
Chlorosulfonsäuremethylester
Übersicht
Beschreibung
Methyl chlorosulphate, also known as chlorosulfuric acid methyl ester, is a chemical compound with the molecular formula CH₃ClO₃S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis as a methylating agent and has applications in various industrial processes.
Wissenschaftliche Forschungsanwendungen
Methyl chlorosulphate has several applications in scientific research:
Organic Synthesis: Used as a methylating agent in the synthesis of various organic compounds.
Analytical Chemistry: Employed in the derivatization of amino acids and organic acids for gas chromatographic analysis.
Pharmaceuticals: Utilized in the synthesis of chloromethyl esters of certain β-lactam antibiotics, such as penicillin acid sulfone.
Industrial Applications: Used in the production of detergents and as an electrolyte in lithium batteries.
Wirkmechanismus
Target of Action
Methyl chlorosulfonate primarily targets organic compounds in chemical reactions. It is used as a reagent in organic synthesis
Mode of Action
Methyl chlorosulfonate is known to participate in chlorosulfonation reactions . In these reactions, it acts as an electrophile, reacting with aromatic compounds to produce corresponding sulfonyl chlorides . This is a type of electrophilic aromatic substitution reaction .
Biochemical Pathways
It is known to participate in the synthesis of other compounds through chlorosulfonation reactions . These reactions can lead to the production of various sulfonyl chlorides, which can further participate in other biochemical pathways.
Pharmacokinetics
It is known to be highly toxic by ingestion and inhalation, and it is a strong irritant to skin and eyes . Its solubility in various solvents such as alcohol, carbon tetrachloride, and chloroform may influence its bioavailability .
Result of Action
The primary result of Methyl chlorosulfonate’s action is the production of sulfonyl chlorides through chlorosulfonation reactions . These sulfonyl chlorides can then participate in further reactions, leading to the synthesis of various other compounds. Due to its high toxicity, methyl chlorosulfonate can also cause severe health effects if ingested or inhaled .
Action Environment
The action of Methyl chlorosulfonate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, the temperature, and the pH of the environment. It is also known to be moisture sensitive, which means its stability and reactivity can be affected by the presence of water .
Biochemische Analyse
Molecular Mechanism
As an electrophile, Methyl chlorosulfonate could potentially react with nucleophilic sites on biomolecules, leading to modifications that could alter their function This could include inhibition or activation of enzymes, changes in gene expression, or alterations in the properties of structural proteins or lipids
Temporal Effects in Laboratory Settings
It is known that Methyl chlorosulfonate is moisture sensitive , suggesting that it could degrade over time in a laboratory setting, particularly in the presence of water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl chlorosulphate can be synthesized through the reaction of methanol with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
CH3OH+ClSO3H→CH3ClO3S+H2O
Another method involves the reaction of methylene chloride with sulfur trioxide in the presence of a catalyst such as trimethyl borate. This process leads to the formation of methyl chlorosulphate along with other by-products like methylene bis(chlorosulfate). The reaction is conducted at low temperatures to control the formation of transient products .
Industrial Production Methods
In industrial settings, methyl chlorosulphate is produced by reacting methylene chloride with sulfur trioxide, followed by stabilization and distillation of the reaction mixture. This method is efficient and cost-effective, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl chlorosulphate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as halide ions, acetate ions, and phenoxide ions.
Hydrolysis: In the presence of water, methyl chlorosulphate hydrolyzes to produce methanol and sulfuric acid.
Common Reagents and Conditions
Nucleophiles: Halide ions, acetate ions, and phenoxide ions.
Catalysts: Trimethyl borate for the preparation reaction.
Solvents: Tetrahydrofuran, acetonitrile, and chloroform.
Major Products
Chloromethyl Esters: Formed through nucleophilic substitution reactions.
Methanol and Sulfuric Acid: Formed through hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Methyl chlorosulphate can be compared with other similar compounds such as:
Chloromethyl Chlorosulfate: Similar in structure but has different reactivity and applications.
Methylene Bis(Chlorosulfate): Formed as a by-product in the synthesis of methyl chlorosulphate and has distinct chemical properties.
Methyl Chloroformate: Another methylating agent with different reactivity and applications.
Methyl chlorosulphate is unique due to its specific reactivity with nucleophiles and its applications in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
chlorosulfonyloxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO3S/c1-5-6(2,3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVLCWQKYHCADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230937 | |
| Record name | Methyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812-01-1 | |
| Record name | Chlorosulfuric acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=812-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl chlorosulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl chlorosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl chlorosulphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT4YXU2TZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most stable conformation of Methyl Chlorosulfonate in the gas phase?
A1: Electron diffraction studies indicate that the gauche conformation of Methyl Chlorosulfonate, characterized by a 74° rotation angle around the S-O bond, is predominant in the gas phase []. This conformation arises from a balance between valence-shell electron-pair repulsions and non-bonded interactions.
Q2: How does the molecular structure of Methyl Chlorosulfonate compare to other sulphones?
A2: The sulfur bond configuration in Methyl Chlorosulfonate, with an SO bond length of 1.419 Å, S–O bond length of 1.562 Å, and S–Cl bond length of 2.023 Å, is consistent with other simple sulphone structures [].
Q3: Can computational chemistry methods accurately predict the conformational preferences of Methyl Chlorosulfonate?
A3: Yes, various computational methods, including SVWN/6-31G, BP86/6-31G, B3LYP/6-31G, and localized MP2/6-31G, consistently predict the gauche conformation as the most stable for Methyl Chlorosulfonate []. These calculations also successfully determine the syn and anti rotational barriers relative to the gauche minimum, highlighting their usefulness in studying conformational analysis.
Q4: What is a notable application of Methyl Chlorosulfonate in organic synthesis?
A4: Methyl Chlorosulfonate is a valuable reagent for synthesizing peroxyesters. This method, involving the alkylation of peroxyacids with Methyl Chlorosulfonate under phase-transfer conditions, provides a new route for preparing short alkyl chain peroxyesters [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![13-oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic Acid](/img/structure/B42883.png)


![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)








